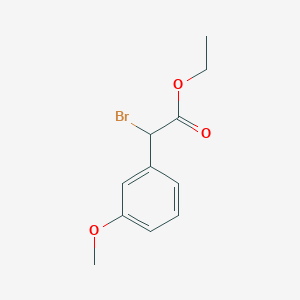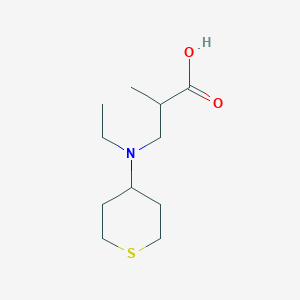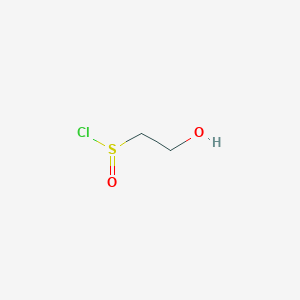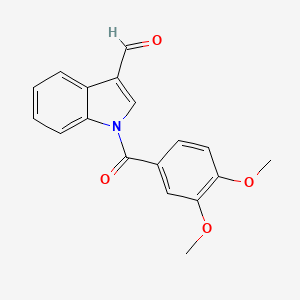![molecular formula C20H22N2O2 B15231406 Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)
Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the isopropylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction where the benzimidazole core is reacted with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst like sulfuric acid to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets within biological systems. The benzimidazole core is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid: Similar structure but lacks the propyl ester group.
4-(2-Isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate: Similar structure with a different substitution pattern on the benzimidazole ring.
Uniqueness
Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the propyl ester group, which can influence its solubility, stability, and biological activity. The specific substitution pattern on the benzimidazole ring also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H22N2O2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
propyl 2-(4-propan-2-ylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-4-11-24-20(23)16-9-10-17-18(12-16)22-19(21-17)15-7-5-14(6-8-15)13(2)3/h5-10,12-13H,4,11H2,1-3H3,(H,21,22) |
Clave InChI |
PTFCQIILOWMXSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)



![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)




![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)

